Nerolidol

Descripción general

Descripción

It is a colorless liquid found in the essential oils of many plants and flowers, including neroli, ginger, jasmine, lavender, tea tree, Cannabis sativa, and lemon grass . Nerolidol has a woody aroma reminiscent of fresh bark and is used as a flavoring agent and in perfumery, as well as in non-cosmetic products such as detergents and cleansers .

Métodos De Preparación

Nerolidol is produced commercially from geranylacetone by the addition of vinyl Grignard reagent . The hydrodistillation method using a Clevenger-type apparatus is commonly used for extracting this compound from various parts of plants such as leaves, flowers, seeds, fruits, resins, twigs, and woods . Industrial production methods involve the use of solid-phase microextraction coatings based on anodic and cathodic plasma electrolytic deposition on titanium wire for the determination of this compound in aqueous samples .

Análisis De Reacciones Químicas

Chemical Reactions

- Hydrogenation : Nerolidol can be prepared by selective partial hydrogenation of dehydrothis compound in the presence of a catalyst . For example, dehydrothis compound can be hydrogenated in an autoclave using a Lindlar catalyst (0.25% Pd supported on calcium carbonate) under hydrogen pressure at a controlled temperature, resulting in crude this compound with high conversion and selectivity . Hydrogenation of dehydrothis compound can also be performed at atmospheric pressure using a Lindlar catalyst with 5% Pd and quinoline, with toluene as a solvent .

Isomerization

This compound has cis- and trans- isomers, which can be distinguished using LC-MS and GC-MS chromatography . *Cis-*this compound typically displays shorter retention times than *trans-*this compound, regardless of the type of GC or LC column used . Retention indices (RIs), also known as Kováts retention indices, are used along with mass spectrometry to accurately identify isomers .

Biological and Pharmacological Activities

- Antioxidant Activity : this compound exhibits antioxidant properties, protecting cells against oxidative stress . For instance, *cis-*this compound protects Caco-2 cells against oxidative stress induced by tert-butyl hydroperoxide . It also mediates antioxidant activity in hepatocytes by inhibiting lipid peroxidation .

- Anti-inflammatory Activity : this compound has anti-inflammatory effects. It reduces carrageenan-induced paw edema, decreases the influx of polymorphonuclear cells, and reduces levels of tumor necrosis factor (TNF-α) in peritoneal lavage . this compound also reduces the production of interleukin 1 beta (IL-1β) in LPS-stimulated peritoneal macrophages . It can suppress the inflammatory response during lipopolysaccharide-induced acute lung injury by inducing antioxidant responses .

- Antinociceptive Activity : this compound exhibits antinociceptive activity, potentially involving the GABAergic system .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neurodegenerative Diseases

Nerolidol has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and epilepsy. Research indicates that this compound exhibits several pharmacological activities:

- Anticholinesterase Activity : This property is crucial for enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative conditions. Studies have shown that this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its levels in the brain .

- Antioxidant Properties : this compound possesses significant antioxidant capabilities, helping to mitigate oxidative stress—a key factor in neurodegeneration. Its ability to scavenge free radicals contributes to its protective effects on neuronal cells .

- Anti-inflammatory Effects : Inflammation plays a critical role in the progression of neurodegenerative diseases. This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .

- Anxiolytic and Antinociceptive Activities : These properties suggest that this compound may also help alleviate anxiety and pain associated with neurodegenerative diseases, providing a holistic approach to treatment .

Table 1: Summary of Pharmacological Activities of this compound

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its pleasant aroma and skin-beneficial properties. It serves as a fragrance component in perfumes and personal care products. Additionally, this compound has been recognized for its:

- Skin Penetration Enhancer : It improves the absorption of other active ingredients into the skin, making it valuable in topical formulations .

- Anti-microbial Properties : this compound exhibits anti-microbial activity against various pathogens, making it suitable for use in products aimed at preventing skin infections .

Agricultural Applications

In agriculture, this compound is explored for its insecticidal properties. It acts as a natural insect repellent due to its ability to disrupt the olfactory senses of pests:

- Insect Repellent : this compound's efficacy as an insect repellent has been documented, providing an eco-friendly alternative to synthetic pesticides .

- Anti-fungal Activity : It also shows potential against fungal pathogens affecting crops, thereby contributing to sustainable agricultural practices .

Food Preservation

This compound is utilized in food preservation due to its anti-microbial properties. It can inhibit the growth of spoilage organisms and pathogens in food products:

- Natural Preservative : Its incorporation into food packaging or directly into food products can enhance shelf life while maintaining safety and quality .

Case Studies

Several studies have highlighted the applications of this compound across different fields:

- Neuroprotective Effects : A study demonstrated that this compound administration improved cognitive functions in animal models of Alzheimer's disease by reducing amyloid plaque formation and oxidative stress markers .

- Cosmetic Formulations : Clinical trials have shown that formulations containing this compound significantly improve skin hydration and reduce signs of aging when used over extended periods .

- Agricultural Efficacy : Field trials indicated that crops treated with this compound-based repellents experienced lower pest infestations compared to those treated with conventional pesticides, showcasing its potential for organic farming .

Mecanismo De Acción

Nerolidol exerts its effects through various molecular targets and pathways. It has been shown to reduce inflammation by downregulating proinflammatory cytokines such as TNF-α, IL-1β, IL-6, NF-kB, and COX-2 . Additionally, this compound increases the activity of antioxidant enzymes like superoxide dismutase, peroxidase, and catalase, providing a protective defense mechanism against oxidative stress .

Comparación Con Compuestos Similares

Nerolidol is structurally similar to other sesquiterpenes such as farnesol, elemol, and linalool . this compound is unique due to its distinct woody aroma and its widespread use in various industries. Unlike farnesol and linalool, which are primarily used in perfumery, this compound has broader applications, including its use as a food flavoring agent and in non-cosmetic products . Additionally, this compound has shown higher efficacy in certain biological activities, such as its ability to cause the death of nematodes .

Similar Compounds

- Farnesol

- Elemol

- Linalool

This compound’s unique properties and diverse applications make it a valuable compound in both scientific research and industrial applications.

Actividad Biológica

Nerolidol, a naturally occurring sesquiterpene alcohol, is found in various essential oils, including those from ginger, jasmine, and cinnamon. Its diverse biological activities have garnered significant attention in scientific research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

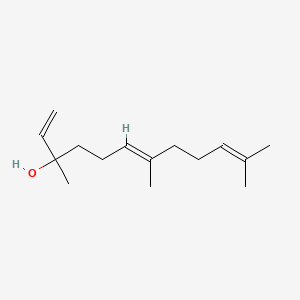

This compound's chemical structure is represented as follows:

- Molecular Formula : C15H26O

- Molecular Weight : 238.37 g/mol

- CAS Number : 7212-44-4

This compound exists in two isomeric forms: (E)-nerolidol and (Z)-nerolidol , with the former being more prevalent in nature. Its hydrophobic nature allows it to penetrate biological membranes, contributing to its pharmacological effects.

1. Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses effectively. A study demonstrated that this compound pretreatment significantly reduced lung inflammation in a mouse model of acute lung injury induced by lipopolysaccharide (LPS). The key findings include:

- Inhibition of Alveolar-Capillary Barrier Disruption : this compound reduced the permeability of the alveolar-capillary barrier.

- Reduction of Lung Edema : The treatment decreased lung edema and lipid peroxidation levels.

- Enhancement of Antioxidant Enzymes : It preserved the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) .

Table 1: Effects of this compound on Inflammatory Markers

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Lung Edema (mL) | 2.5 | 1.2 |

| Lipid Peroxidation (μmol/g) | 15 | 5 |

| SOD Activity (U/mg protein) | 10 | 20 |

2. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress. Research indicates that this compound can scavenge free radicals and enhance the body's antioxidant defense mechanisms.

- Mechanism : It activates the AMPK pathway, which is vital for cellular energy homeostasis and antioxidant response .

- Case Study : In a study involving diabetic nephropathy models, this compound treatment significantly reduced oxidative damage markers compared to control groups.

3. Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial effects against various pathogens:

- Bacterial Activity : It showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Studies have highlighted its efficacy against fungal strains such as Candida albicans .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL |

4. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties through its anti-inflammatory and antioxidant activities. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage.

Propiedades

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040783 | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40716-66-3, 7212-44-4, 142-50-7 | |

| Record name | trans-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerolidol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

A: Nerolidol exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin 1 beta (IL-1β). [] Studies suggest this is achieved by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of inflammation. []

A: this compound demonstrates antinociceptive activity, reducing pain sensation in models like the acetic acid-induced writhing test and the formalin test. [] This effect is likely mediated through the GABAergic system, rather than opioid or ATP-sensitive K+ channels. []

A: Research suggests potential neuroprotective effects of this compound against Alzheimer's disease. In rat models, this compound reduced amyloid-beta (Aβ) plaque formation, a hallmark of the disease. [] It also increased the expression of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein 1 (CREB-1), proteins crucial for neuronal survival and function. []

A: this compound activates calcium influx in human neutrophils, triggering an initial activation. [] Interestingly, this pre-activation then inhibits the neutrophils' response to subsequent stimulation by inflammatory signals, like those from the formyl peptide receptors (FPR1 and FPR2). [] This suggests a potential role in dampening excessive inflammatory responses.

ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

A: Yes, this compound exists as two geometric isomers: trans-nerolidol and cis-nerolidol. These isomers may exhibit different biological activities. [, , , ]

A: this compound is prone to degradation when exposed to light and air. [, ] Encapsulation techniques, such as liposomes and cyclodextrins, have shown promise in enhancing this compound's stability, solubility, and bioavailability. [, ]

A: this compound is biosynthesized from farnesyl diphosphate (FDP) by the enzyme this compound synthase (NES). [, , , , , ] Various NES enzymes have been identified from plants, bacteria, and fungi, each with different catalytic properties. [, , , , , ]

A: Yes, engineered microorganisms like Escherichia coli and Yarrowia lipolytica have successfully produced high yields of this compound from sugars and glycerol. [, ] Optimizing metabolic pathways and culture conditions can significantly enhance this compound productivity in these microbial factories. [, ]

A: Computational techniques like molecular docking and homology modeling have been employed to understand this compound's interactions with its targets and to engineer enzymes with improved catalytic activity. [] QSAR models, correlating this compound's structure with its biological activity, can guide the development of more potent and selective derivatives. []

A: Modifying this compound's structure can significantly impact its activity, potency, and selectivity. [, , , ] For instance, introducing specific functional groups can enhance its interaction with target proteins or improve its pharmacokinetic properties.

A: What are the challenges associated with formulating this compound?

A: As this compound is used in various applications, including food, cosmetics, and pharmaceuticals, its use is regulated by different agencies like the U.S. Food and Drug Administration (FDA). []

A: While this compound's exact metabolic fate is not fully elucidated, studies suggest it can be absorbed through various routes, including oral and transdermal administration. [, , , , ] Its metabolism likely involves oxidation and conjugation reactions, but further research is needed to fully characterize its PK/PD profile.

ANone: Preclinical studies using cell-based assays and animal models have provided evidence for this compound's potential in treating various conditions:

- Cancer: this compound demonstrated anti-tumor activity against bladder carcinoma cells by inducing DNA damage, ER stress, and ultimately cell death. [] It also inhibited the growth of osteosarcoma cells by modulating the PI3K/AKT pathway and inducing cell cycle arrest. []

- Acute Kidney Injury: this compound protected against LPS-induced kidney injury in rats, likely by inhibiting the TLR4/NF-κB pathway and reducing inflammation. []

- Diabetic Embryopathy: this compound attenuated diabetic embryopathy in a rat model by reducing oxidative stress in both the mother and the fetus. []

- Endometriosis: In a rat model of endometriosis, this compound reduced lesion size and improved histological parameters, possibly due to its antioxidant and anti-inflammatory properties. []

- Liver Injury: this compound protected against cyclophosphamide-induced liver damage in mice, showing antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic effects. []

ANone: Currently, there is limited information available on the development of resistance to this compound.

A: Yes, drug delivery systems like liposomes and nanoparticles can encapsulate this compound, improving its solubility, stability, and targeted delivery to specific tissues, thereby enhancing its therapeutic efficacy and minimizing potential side effects. [, , ]

ANone: Common analytical techniques for this compound analysis include:

- Gas chromatography-mass spectrometry (GC-MS): This method is widely employed to identify and quantify this compound in various matrices, including plant extracts, essential oils, and biological samples. [, , , , , ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, is used to separate and quantify this compound, particularly in complex mixtures. []

- Headspace-solid phase microextraction (HS-SPME): This technique is suitable for analyzing volatile compounds like this compound in a headspace above a sample matrix, minimizing sample preparation steps. []

A: this compound's low water solubility can be improved by using solubilizing agents, such as cyclodextrins, or by formulating it into nano-sized drug delivery systems. [, , ]

A: Validation of analytical methods, including those used for this compound, typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. []

ANone: Quality control measures for this compound would involve establishing specifications for its purity, identity, and content, as well as implementing appropriate testing methods and standards during its production, storage, and distribution.

A: Alternatives to this compound would depend on the specific application. Other sesquiterpenoids or synthetic fragrance compounds may serve as substitutes in certain instances. [, ]

A: Research on this compound is ongoing, with contributions from various disciplines, including chemistry, pharmacology, and agricultural sciences. [, , , , , , , , , , , ] Advanced analytical techniques, molecular modeling tools, and genetically engineered organisms are facilitating the exploration of this compound's therapeutic potential and its sustainable production. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.